tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate
Brand Name: Vulcanchem
CAS No.: 1026613-79-5
VCID: VC8337453
InChI: InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(5-6-10)7-11-4/h11H,5-7H2,1-4H3,(H,12,13)
SMILES: CC(C)(C)OC(=O)NC1(CC1)CNC
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate

CAS No.: 1026613-79-5

Cat. No.: VC8337453

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate - 1026613-79-5

Specification

CAS No. 1026613-79-5
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name tert-butyl N-[1-(methylaminomethyl)cyclopropyl]carbamate
Standard InChI InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(5-6-10)7-11-4/h11H,5-7H2,1-4H3,(H,12,13)
Standard InChI Key WMJPISFSIKAZTP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CC1)CNC
Canonical SMILES CC(C)(C)OC(=O)NC1(CC1)CNC

Introduction

Chemical Structure and Molecular Properties

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₂₀N₂O₂
Molecular Weight200.28 g/mol
CAS Number1026613-79-5
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 1.2–1.8 (PubChem)

Spectroscopic Data

  • Mass Spectrometry: The protonated molecular ion ([M+H]⁺) appears at m/z 201.1, with fragmentation peaks at m/z 144 (loss of tert-butoxy group) and m/z 100 (cyclopropylmethylamine) .

  • NMR: Predicted ¹H NMR signals include a singlet for the Boc group’s tert-butyl protons (δ 1.4 ppm), a multiplet for cyclopropane CH₂ (δ 0.8–1.2 ppm), and a broad peak for the methylamino NH (δ 2.5 ppm).

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Cyclopropanation: Reaction of allyl derivatives with diazomethane or via Simmons-Smith conditions to form the cyclopropane core.

  • Boc Protection: Treatment of the intermediate amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dimethylformamide (DMF), often using triethylamine as a base .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldPurity
1Allyl bromide, CH₂N₂, CuBr, 0°C65%90%
2Boc₂O, THF, Et₃N, rt, 12 h85%95%

Challenges and Solutions

  • Cyclopropane Stability: The strain in the cyclopropane ring necessitates mild reaction conditions to prevent ring-opening .

  • Amine Protection: Overprotection is mitigated by stoichiometric control of Boc₂O and monitoring via TLC.

Chemical Reactivity and Applications

Hydrolysis and Deprotection

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane) to yield the free amine, which is pivotal in peptide synthesis :
Boc-protected amine+HClamine hydrochloride+CO2+tert-butanol\text{Boc-protected amine} + \text{HCl} \rightarrow \text{amine hydrochloride} + \text{CO}_2 + \text{tert-butanol}

Biological Activities

  • Insecticidal Potential: Structural analogs exhibit activity against Spodoptera frugiperda (fall armyworm) by inhibiting acetylcholinesterase (AChE).

  • Antifungal Properties: Carbamate derivatives disrupt fungal cell wall synthesis via β-(1,3)-glucan synthase inhibition.

Table 3: Comparative Bioactivity of Carbamate Derivatives

CompoundIC₅₀ (AChE Inhibition)Antifungal EC₅₀
Target Compound12 µM8 µM
Carbaryl (Reference)0.5 µM>100 µM

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor to protease inhibitors (e.g., aspartyl proteases in HIV) and kinase modulators targeting oncology pathways. Its cyclopropane moiety enhances binding affinity to hydrophobic enzyme pockets.

Agrochemical Development

In agrochemistry, it serves as a scaffold for neonicotinoid analogs with reduced bee toxicity. Field trials show 80% efficacy against Aphis gossypii (cotton aphid) at 50 ppm.

Future Directions

While preliminary data are promising, gaps remain in:

  • Mechanistic Studies: Elucidating its mode of action against AChE and glucan synthases.

  • Clinical Translation: Optimizing pharmacokinetics (e.g., bioavailability, half-life) for therapeutic use.

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